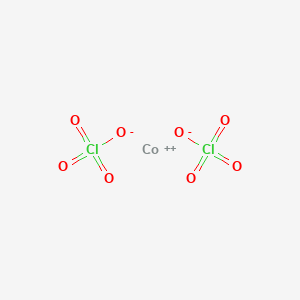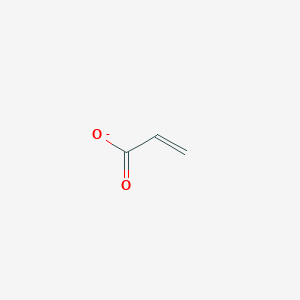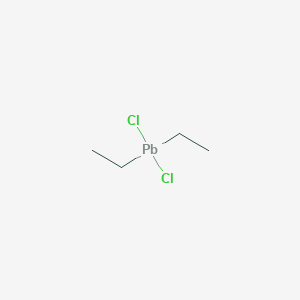
DICHLORODIETHYLLEAD
描述
DICHLORODIETHYLLEAD is an organolead compound with the chemical formula (C₂H₅)₂PbCl₂. It is a colorless or pale yellow liquid that is primarily used in research and industrial applications. This compound is known for its toxicity and potential environmental impact, making it a subject of interest in various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions: DICHLORODIETHYLLEAD can be synthesized through the reaction of tetraethyllead with lead(II) chloride. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The general reaction is as follows:
(C₂H₅)₄Pb + PbCl₂ → 2 (C₂H₅)₂PbCl₂
Industrial Production Methods: Industrial production of diethyllead dichloride involves the use of specialized equipment to handle the toxic nature of the compound. The process requires strict adherence to safety protocols to prevent exposure and environmental contamination. The production methods are designed to maximize yield while minimizing the release of harmful byproducts.
化学反应分析
Types of Reactions: DICHLORODIETHYLLEAD undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lead oxides and other lead-containing compounds.
Reduction: Reduction reactions can convert diethyllead dichloride to lead metal and ethyl chloride.
Substitution: It can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Reagents like alkyl halides or organometallic compounds are employed.
Major Products Formed:
Oxidation: Lead oxides and ethyl chloride.
Reduction: Lead metal and ethyl chloride.
Substitution: Various organolead compounds depending on the substituent introduced.
科学研究应用
DICHLORODIETHYLLEAD has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organolead compounds.
Biology: Studies on the toxicological effects of organolead compounds often use diethyllead dichloride to understand its impact on biological systems.
Medicine: Research into the effects of lead poisoning and the development of chelation therapies may involve diethyllead dichloride.
Industry: It is used in the production of specialized materials and as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of diethyllead dichloride involves its interaction with cellular components, leading to toxicity. It can disrupt calcium homeostasis by increasing cytosolic calcium levels, which affects various cellular processes. The compound can also interact with enzymes and proteins, leading to cellular damage and apoptosis. The primary molecular targets include calcium channels and enzymes involved in cellular metabolism .
相似化合物的比较
Triethyllead chloride: Another organolead compound with similar toxicological properties.
Tetraethyllead: Used as an antiknock agent in gasoline, it is metabolized to diethyllead dichloride in the body.
Dimethyllead dichloride: Similar in structure but with methyl groups instead of ethyl groups.
Uniqueness: DICHLORODIETHYLLEAD is unique due to its specific chemical structure and reactivity. Its ability to undergo various chemical reactions and its role in the metabolism of tetraethyllead make it a compound of significant interest in both industrial and research settings .
属性
IUPAC Name |
dichloro(diethyl)plumbane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5.2ClH.Pb/c2*1-2;;;/h2*1H2,2H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKLAFGSADZFAV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Pb](CC)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2Pb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858797 | |
| Record name | Dichlorodiethylplumbane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13231-90-8 | |
| Record name | Dichlorodiethylplumbane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13231-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyllead dichloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244793 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dichlorodiethylplumbane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Methoxycarbonyl)oxy]benzoic acid](/img/structure/B77649.png)

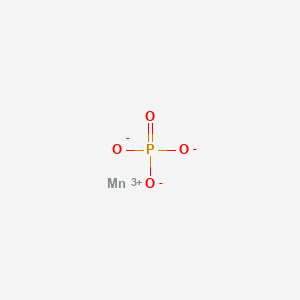
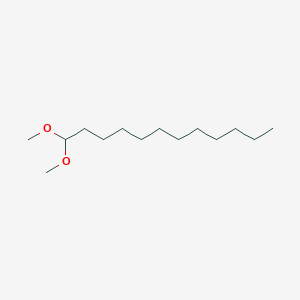
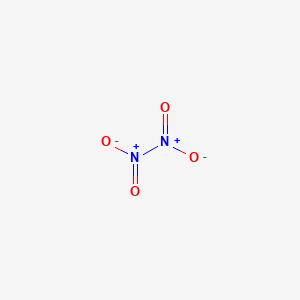
![1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol](/img/structure/B77659.png)






